(R)-(-)-JQ1 Enantiomer: A Technical Guide to its Structure, Function, and Research Applications
(R)-(-)-JQ1 Enantiomer: A Technical Guide to its Structure, Function, and Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the (R)-(-)-JQ1 enantiomer, a critical molecule in the study of epigenetic regulation and drug development. While its counterpart, (+)-JQ1, is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, (R)-(-)-JQ1 has historically been used as a negative control due to its lack of significant interaction with bromodomains.[1] However, recent research has unveiled a novel biological function for (R)-(-)-JQ1, expanding its relevance in biomedical research.
Chemical Structure and Properties
(R)-(-)-JQ1 is a stereoisomer of the thieno-triazolo-1,4-diazepine compound JQ1.[1] The specific spatial arrangement of its atoms, designated by the (R) configuration, renders it largely inactive as a BET bromodomain inhibitor.
Chemical Structure:
-
Systematic Name: tert-butyl (6R)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][2][3][4]triazolo[4,3-a][2][4]diazepine-6-carboxylate
-
CAS Number: 1268524-71-5[1]
-
Molecular Formula: C₂₃H₂₃ClN₄O₂S
-
Molecular Weight: 456.99 g/mol [5]
Function: From Inactive Control to Bioactive Molecule
For many years, the primary function of (R)-(-)-JQ1 in research was to serve as an inactive control in experiments involving its active enantiomer, (+)-JQ1.[1] This was based on the observation that (+)-JQ1 potently binds to the acetyl-lysine binding pockets of BET bromodomains, particularly BRD4, leading to the displacement of these proteins from chromatin and subsequent downregulation of target genes like MYC.[3] In contrast, (R)-(-)-JQ1 exhibits no significant binding to any bromodomain.[1]
Recent studies have identified a previously unknown biological function for (R)-(-)-JQ1. Both (+)-JQ1 and the BET-inactive (R)-(-)-JQ1 enantiomer have been shown to be agonists of the pregnane (B1235032) X receptor (PXR), a nuclear receptor that plays a crucial role in regulating the expression of genes involved in drug metabolism, such as CYP3A4.[2][6]
This discovery is significant as it reveals a BET-independent mechanism of action for the JQ1 scaffold and highlights a biological activity for the (R)-(-)-JQ1 enantiomer.[2] The co-crystal structure of JQ1 bound to the PXR ligand-binding domain (LBD) revealed that the tert-butyl group of JQ1 is a key anchoring moiety.[2][6] This interaction is not dependent on the stereochemistry at the diazepine (B8756704) ring, explaining why both enantiomers can bind to and activate PXR with similar efficiencies.[2]
Quantitative Data
The following tables summarize the available quantitative data for both JQ1 enantiomers to facilitate comparison.
| Compound | Target | Assay Type | Value | Reference |
| (+)-JQ1 | BRD4 (BD1) | IC₅₀ | 77 nM | [7] |
| (+)-JQ1 | BRD4 (BD2) | IC₅₀ | 33 nM | [7] |
| (+)-JQ1 | BRD4 (BD1) | Kd | ~50 nM | [3] |
| (+)-JQ1 | BRD4 (BD2) | Kd | ~90 nM | [3] |
| (R)-(-)-JQ1 | BET Bromodomains | Binding Assay | No significant interaction | [1] |
| (+)-JQ1 | PXR | Reporter Assay | Agonist | [2][6] |
| (R)-(-)-JQ1 | PXR | Reporter Assay | Agonist | [2][6] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for characterizing the activity of JQ1 enantiomers.
This protocol is used to determine if a compound can activate the Pregnane X Receptor (PXR).
-
Cell Culture and Transfection:
-
HepG2 cells are cultured in appropriate media.
-
Cells are co-transfected with a PXR-expressing plasmid and a reporter plasmid containing the firefly luciferase gene under the control of a PXR-responsive promoter (e.g., from the CYP3A4 gene).[6] A plasmid encoding Renilla luciferase can be included for normalization.[6]
-
-
Compound Treatment:
-
After transfection, cells are treated with various concentrations of the test compounds ((+)-JQ1, (R)-(-)-JQ1), a positive control (e.g., T0901317), and a negative control (e.g., DMSO) for 24 hours.[6]
-
-
Luciferase Activity Measurement:
-
Cell lysates are collected, and the activities of both firefly and Renilla luciferases are measured using a luminometer and appropriate reagents.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
The results are typically expressed as a percentage of the activity observed with the positive control.[6]
-
This protocol assesses the effect of a compound on cell proliferation and cytotoxicity.
-
Cell Seeding and Treatment:
-
Viability Measurement:
-
A cell viability reagent (e.g., CellTiter-Glo Luminescent Cell Viability Assay) is added to each well.[6] This reagent measures ATP levels, which correlate with the number of viable cells.
-
-
Data Analysis:
-
Luminescence is measured using a plate reader.
-
The results are plotted as a percentage of viability relative to a vehicle-treated control.[6]
-
This protocol is used to investigate whether two proteins interact within a cell.
-
Cell Lysis and Protein Extraction:
-
Cells are treated with the compound of interest (e.g., JQ1) or a control.
-
Cells are lysed in a buffer that preserves protein-protein interactions.
-
-
Immunoprecipitation:
-
An antibody specific to one of the proteins of interest (the "bait" protein) is added to the cell lysate and incubated to form an antibody-protein complex.
-
Protein A/G-conjugated beads are then added to pull down the antibody-protein complex.
-
-
Washing and Elution:
-
The beads are washed multiple times to remove non-specifically bound proteins.
-
The bound proteins are eluted from the beads.
-
-
Western Blot Analysis:
-
The eluted proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with an antibody against the second protein of interest (the "prey" protein) to detect its presence in the immunoprecipitated complex.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows related to (R)-(-)-JQ1 and its better-known enantiomer.
Caption: (+)-JQ1 inhibits BET protein binding to chromatin, downregulating target gene expression.
Caption: Both JQ1 enantiomers activate the PXR signaling pathway, inducing gene transcription.
Caption: Workflow for determining PXR activation using a dual-luciferase reporter assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
